N-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}pyrimidin-4-amine
Description
N-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}pyrimidin-4-amine is a complex organic compound with a unique structure that includes a piperidine ring, a pyrimidine ring, and a phenylpropene group
Properties
Molecular Formula |
C18H22N4 |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
N-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C18H22N4/c1-2-5-16(6-3-1)7-4-12-22-13-9-17(10-14-22)21-18-8-11-19-15-20-18/h1-8,11,15,17H,9-10,12-14H2,(H,19,20,21)/b7-4+ |
InChI Key |
MCGHKSXCZFRWFE-QPJJXVBHSA-N |
Isomeric SMILES |
C1CN(CCC1NC2=NC=NC=C2)C/C=C/C3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCC1NC2=NC=NC=C2)CC=CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenylpropene Group: This step involves the alkylation of the piperidine ring with a phenylpropene derivative, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Formation of the Pyrimidine Ring: The final step involves the condensation of the intermediate with a pyrimidine derivative under controlled conditions, such as refluxing in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine or pyrimidine rings, using reagents like sodium azide (NaN3) or alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2/Pd-C, NaBH4
Substitution: NaN3, alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alkanes or alcohols.
Scientific Research Applications
N-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}pyrimidin-4-amine
- **this compound derivatives
- **this compound analogs
Uniqueness
This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
